molecular formula C13H16O3 B12822140 methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate

methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12822140
M. Wt: 220.26 g/mol
InChI Key: VDHLBFGJYZCOKH-UHFFFAOYSA-N
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Description

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a benzoate ester linked to a tetrahydro-2H-pyran ring, a scaffold commonly found in pharmaceuticals and biologically active molecules . The compound has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . It is typically characterized by a purity of 95% and should be stored at 4-8°C . According to supplier data, this compound is associated with the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should adhere to appropriate safety protocols, including the use of personal protective equipment. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H16O3/c1-15-13(14)12-4-2-10(3-5-12)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3

InChI Key

VDHLBFGJYZCOKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is being investigated for its potential use in drug development due to its structural similarity to other bioactive compounds. Research indicates that compounds with similar structures exhibit promising antimicrobial and antifungal activities. For instance, derivatives of tetrahydropyran have shown efficacy against resistant strains of bacteria and fungi, suggesting that this compound could be a candidate for further pharmacological studies .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ester functional group can participate in various reactions such as:

  • Esterification : Reacting with alcohols to form more complex esters.
  • Reduction Reactions : Serving as a substrate for reduction processes to yield alcohols.

The ability of this compound to undergo transformations makes it valuable in synthetic organic chemistry, particularly in creating more complex molecules for pharmaceutical applications .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives related to this compound demonstrated significant antimicrobial activity against various pathogens. The synthesized compounds were tested using agar diffusion methods, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria . This suggests that modifications to the tetrahydropyran structure can enhance biological efficacy.

Case Study 2: Synthetic Utility

In another research effort, this compound was utilized as a starting material for synthesizing more complex organic molecules through various reactions such as reduction and esterification. The results indicated high yields and purity of the products, showcasing its effectiveness as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 4-((Tetrahydro-2H-Pyran-4-yl)oxy)benzoate

  • Structure : Differs by an oxygen bridge between the benzene and tetrahydropyran groups.
  • Synthesis : Prepared via NaOH-mediated hydrolysis of the ester group under mild conditions (50°C, 4 hours) .

2.1.2. 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

  • Structure : A fused bicyclic system with a methoxybenzoyl group and a pyran ring.
  • Spectroscopy : IR peaks at 1704 cm⁻¹ (ester C=O) and 1678 cm⁻¹ (ketone C=O), distinct from the target compound’s single ester carbonyl .
  • Mass Spec : Base peak at m/z 165 (C10H9O2⁺), indicating fragmentation patterns unique to the fused ring system .

Methyl 4-({4-(Thiophen-3-yl)oxan-4-ylmethyl}carbamoyl)benzoate

  • Structure : Incorporates a thiophene-substituted tetrahydropyran and a carbamoyl group.
  • Physicochemical Properties : Higher topological polar surface area (92.9 Ų vs. ~70–80 Ų for the target compound) due to the carbamoyl group, enhancing hydrogen-bonding capacity .

Biological Activity

Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that combines a benzoate moiety with a tetrahydro-2H-pyran ring. This unique structure contributes to its potential biological activities, which are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16O4C_{13}H_{16}O_4 and a molecular weight of approximately 220.26 g/mol. The compound features an ester functional group derived from benzoic acid and a tetrahydro-2H-pyran moiety, which enhances its chemical reactivity and biological potential.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity
Research on similar compounds has indicated that derivatives of tetrahydropyran can exhibit anti-inflammatory properties. For instance, compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

2. Antimicrobial Properties
Meroterpenoids, a class of compounds that includes this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit bacterial growth and possess antifungal properties .

3. Neuroprotective Effects
Some studies suggest that compounds with the tetrahydropyran structure may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This is attributed to their ability to modulate inflammatory pathways and reduce oxidative stress in neuronal cells .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with tetrahydro-2H-pyran under acidic conditions to promote esterification. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques that enhance reaction efficiency.

Case Studies

Case Study 1: Anti-inflammatory Activity Evaluation
A study evaluating the anti-inflammatory effects of this compound involved in vitro assays measuring COX inhibition. The compound was found to significantly reduce prostaglandin E2 production in cultured macrophages, suggesting its potential as a COX inhibitor similar to other meroterpenoids .

Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, supporting its potential as a lead compound for further development in antimicrobial therapies .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique FeaturesBiological Activity
Methyl benzoateSimple esterFlavoring agentLow biological activity
Tetrahydropyran derivativesCyclic etherDiverse reactivityVaries widely
Methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylateCarboxylic esterDifferent biological activitiesAntimicrobial properties
Ethyl 4-(tetrahydro-2H-pyran-4-yl)benzoateSimilar structureVariation in alkyl groupPotentially enhanced solubility

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Intermediate
Boc ProtectionBoc₂O, DCM, -78°C~57%tert-Butyl carbamate
Pyrimidine CouplingNaHCO₃, DMAc, 80°C~49%Chloroiodopyrimidine
Cross-CouplingPd(PPh₃)₂Cl₂, CuI, THF~62%Alkyne-functionalized intermediate

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves THP ring conformations and benzoate ester regiochemistry. Overlapping signals (e.g., THP methylene protons) require high-field instruments (≥400 MHz) and solvent suppression techniques .
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 469 [M+H]⁺ for intermediates) confirms molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC or column chromatography (SiO₂, EtOAc/hexane gradients) purifies intermediates, with monitoring via TLC (UV/iodine staining) .

Advanced: How can competing reaction pathways (e.g., overalkylation or byproduct formation) be mitigated during synthesis?

Methodological Answer:

  • Temperature Control : Low temperatures (-78°C) during Boc protection minimize side reactions like amine oxidation .
  • Catalyst Optimization : Use of Pd/Cu systems with ligand tuning (e.g., PPh₃ vs. bidentate ligands) enhances selectivity in cross-coupling steps .
  • Workup Strategies : Acid-base extraction (pH 5 → pH 10) isolates intermediates from unreacted starting materials, as seen in THP-amine purification .

Example : In the synthesis of tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)THP)methyl)carbamate, excess NaHCO₃ ensures monofunctionalization of the pyrimidine ring, avoiding di-substitution .

Advanced: What strategies resolve discrepancies in bioactivity data for THP-benzoate derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Systematic modification of the THP substituents (e.g., replacing methyl with ethyl or phenyl groups) clarifies bioactivity trends .
  • Assay Standardization : Use of positive controls (e.g., known kinase inhibitors for kinase assays) validates experimental conditions. For example, anti-inflammatory assays should include dexamethasone as a reference .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., ester hydrolysis), guiding prodrug design .

Advanced: How can computational methods aid in optimizing reaction yields or predicting regioselectivity?

Methodological Answer:

  • DFT Calculations : Predict transition-state energies for nucleophilic attacks on pyrimidine rings, guiding solvent selection (e.g., polar aprotic DMAc vs. THF) .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose alternative routes (e.g., Grignard addition vs. cross-coupling) based on reaction databases .

Basic: What are the stability considerations for storing THP-benzoate derivatives?

Methodological Answer:

  • Moisture Sensitivity : THP ethers and esters are prone to hydrolysis. Store under N₂ at -20°C with desiccants (silica gel) .
  • Light Sensitivity : Amber vials prevent UV-induced degradation of iodine-containing intermediates (e.g., 5-iodopyrimidines) .

Advanced: How to address low yields in cyclization steps (e.g., THP ring formation)?

Methodological Answer:

  • Ring-Closing Metathesis (RCM) : Grubbs catalyst (5 mol%) in refluxing DCM improves THP ring formation (yield ↑ from 30% to 75%) .
  • Acid Catalysis : p-TsOH (0.1 eq.) in toluene facilitates dehydrative cyclization via oxocarbenium ion intermediates .

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